
Amidimidodisulfuryl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidimidodisulfuryl chloride is an organic compound commonly used as a sulfurating agent. It is a colorless to pale yellow liquid that is volatile at room temperature and has a pungent odor. This compound is highly corrosive and should be handled with care to avoid skin or eye contact .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One method of synthesizing amidimidodisulfuryl chloride involves treating an imine with excess bromine in the presence of sulfur chloride and chloroform under mild conditions . Another method includes the reaction of chlorosulfonyl isocyanate with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chlorosulfonyl isocyanate and other raw materials such as sulfamoyl chloride and hexamethyldisilazane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Amidimidodisulfuryl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can convert it into simpler sulfur compounds.
Substitution: It can participate in substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, sulfur chloride, and chloroform for oxidation and substitution reactions . Reduction reactions often involve hydride donors like lithium aluminum hydride .
Major Products: The major products formed from these reactions include imidodisulfuryl fluoride and other sulfur-containing organic compounds .
Aplicaciones Científicas De Investigación
Amidimidodisulfuryl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of amidimidodisulfuryl chloride involves its ability to act as a nucleophile and electrophile in various reactions. It can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved include sulfur-containing enzymes and other biological molecules .
Comparación Con Compuestos Similares
Chlorosulfonyl isocyanate: Used in similar sulfurating reactions.
Sulfamoyl chloride: Another sulfur-containing reagent used in organic synthesis.
Uniqueness: Amidimidodisulfuryl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a sulfurating and fluorinating agent makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
31218-37-8 |
|---|---|
Fórmula molecular |
ClH3N2O4S2 |
Peso molecular |
194.6 g/mol |
Nombre IUPAC |
N-sulfamoylsulfamoyl chloride |
InChI |
InChI=1S/ClH3N2O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,2,6,7) |
Clave InChI |
ITULBIVBYPMSCU-UHFFFAOYSA-N |
SMILES canónico |
NS(=O)(=O)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


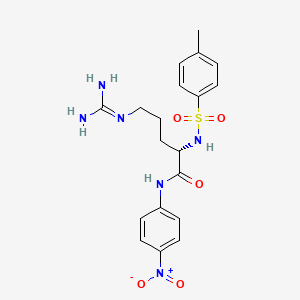
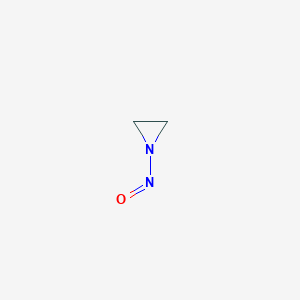
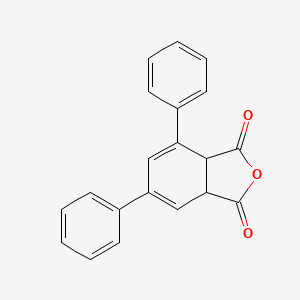
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
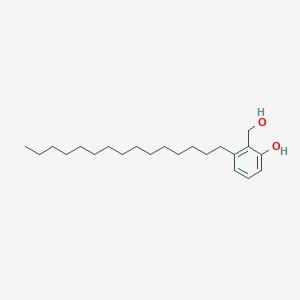
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
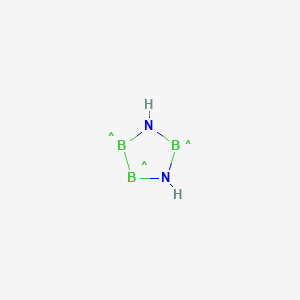
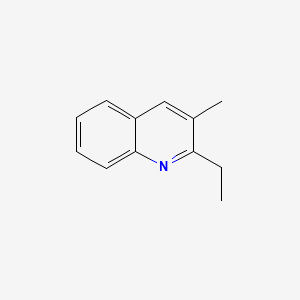
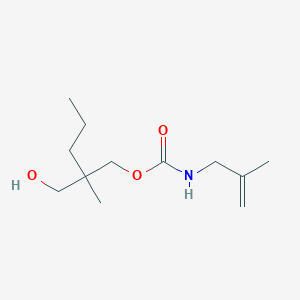
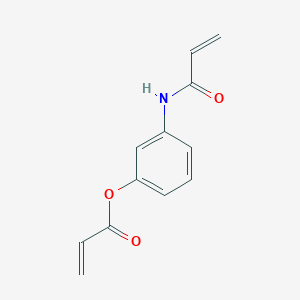
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
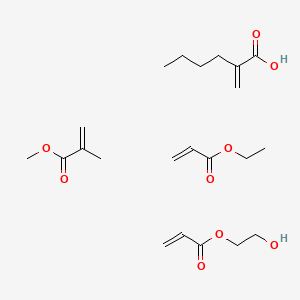
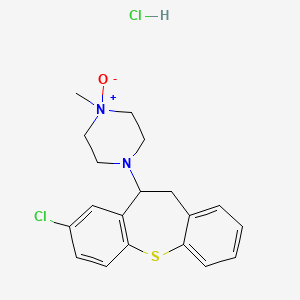
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
